molecular formula C16H12ClNO3 B15061888 5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione

5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione

Cat. No.: B15061888
M. Wt: 301.72 g/mol
InChI Key: WQBUKFBIUICFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chloro group at the 5th position and a methoxyphenylmethyl group at the 1st position of the indole ring, along with a dione functionality at the 2nd and 3rd positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindoline-2,3-dione with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 110°C) for a few hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione is unique due to the presence of both the chloro and methoxyphenylmethyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

5-chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C16H12ClNO3/c1-21-12-5-2-10(3-6-12)9-18-14-7-4-11(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3

InChI Key

WQBUKFBIUICFGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O

Origin of Product

United States

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